molecular formula C7H7ClFN B14840591 4-(Chloromethyl)-3-fluoro-5-methylpyridine

4-(Chloromethyl)-3-fluoro-5-methylpyridine

Cat. No.: B14840591
M. Wt: 159.59 g/mol
InChI Key: ZIRJRUDTQAUXSX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluoro-5-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at position 4, a fluorine atom at position 3, and a methyl (-CH3) group at position 4. This compound belongs to a class of heterocyclic molecules widely studied for their utility in pharmaceutical intermediates, agrochemicals, and materials science. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while the fluorine atom modulates electronic properties and metabolic stability. The methyl group contributes to steric effects and lipophilicity.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

4-(chloromethyl)-3-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-3-10-4-7(9)6(5)2-8/h3-4H,2H2,1H3

InChI Key

ZIRJRUDTQAUXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1CCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-5-methylpyridine typically involves the chloromethylation of 3-fluoro-5-methylpyridine. One common method includes the reaction of 3-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Chloromethyl)-3-fluoro-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-fluoro-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Chloromethyl)-3-fluoro-5-methylpyridine with key analogs, focusing on substituent positions, molecular properties, and functional differences:

Substituent Position and Electronic Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH3 (2) C6H5ClFN 159.56 - Chloro (Cl) vs. chloromethyl (CH2Cl) at C4
- F at C5 vs. C3
- Lower molecular weight
4-(Chloromethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine CH2Cl (4), CF2H (5), F (3), CH3 (2) C8H7ClF3N 209.6 - Additional difluoromethyl (CF2H) at C5
- Higher fluorine content and molecular weight
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine CH2Cl (2), Cl (5), CF3 (3) C7H4Cl2F3N 236.02 - Chloromethyl at C2 vs. C4
- Trifluoromethyl (CF3) instead of methyl (CH3)
- Higher halogen content

Key Observations :

  • Chloromethyl vs. Chloro : The presence of CH2Cl (as in the target compound) instead of Cl (e.g., 4-Chloro-5-fluoro-2-methylpyridine) increases steric bulk and enhances reactivity in alkylation or coupling reactions due to the labile chlorine atom on the methyl group .
  • Fluorine Position: Fluorine at C3 (target) vs.
  • Additional Substituents : The difluoromethyl (CF2H) and trifluoromethyl (CF3) groups in analogs increase electronegativity and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .
Physicochemical Properties
  • Molecular Weight : The target compound (estimated molecular formula: C7H6ClFN) likely has a molecular weight of ~161.58, significantly lower than derivatives with additional substituents (e.g., 209.6 for the difluoromethyl analog) .
  • Melting Points : While direct data for the target compound are unavailable, analogs with similar halogenation (e.g., 4-Chloro-5-fluoro-2-methylpyridine) exhibit melting points in the range of 268–287°C, suggesting high crystallinity due to halogen bonding .

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